2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 689757-51-5
VCID: VC6521898
InChI: InChI=1S/C32H34N4O5S/c1-3-21-5-8-23(9-6-21)33-30(37)29(4-2)42-32-34-26-11-10-24(35-13-15-39-16-14-35)18-25(26)31(38)36(32)19-22-7-12-27-28(17-22)41-20-40-27/h5-12,17-18,29H,3-4,13-16,19-20H2,1-2H3,(H,33,37)
SMILES: CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Molecular Formula: C32H34N4O5S
Molecular Weight: 586.71

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide

CAS No.: 689757-51-5

Cat. No.: VC6521898

Molecular Formula: C32H34N4O5S

Molecular Weight: 586.71

* For research use only. Not for human or veterinary use.

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide - 689757-51-5

Specification

CAS No. 689757-51-5
Molecular Formula C32H34N4O5S
Molecular Weight 586.71
IUPAC Name 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)butanamide
Standard InChI InChI=1S/C32H34N4O5S/c1-3-21-5-8-23(9-6-21)33-30(37)29(4-2)42-32-34-26-11-10-24(35-13-15-39-16-14-35)18-25(26)31(38)36(32)19-22-7-12-27-28(17-22)41-20-40-27/h5-12,17-18,29H,3-4,13-16,19-20H2,1-2H3,(H,33,37)
Standard InChI Key ACQGILBSYOIIGX-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6

Introduction

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the quinazolinone core. Below are the general steps:

  • Formation of Quinazolinone Core:

    • Reactants: Anthranilic acid derivatives and isocyanates or aldehydes.

    • Reaction Conditions: Catalyzed by acids or bases under reflux conditions.

  • Introduction of Benzodioxole Moiety:

    • Reactants: Benzodioxole derivatives are introduced via electrophilic substitution or coupling reactions.

  • Morpholine Substitution:

    • Reactants: Morpholine is added using nucleophilic substitution reactions.

  • Sulfanyl Coupling Reaction:

    • Reactants: Thiol-containing compounds react with the quinazolinone intermediate to form a sulfanyl linkage.

  • Final Amidation Step:

    • Reactants: The butanamide group is introduced through amide bond formation using coupling agents like EDCI or DCC.

Optimized Conditions for Industrial Synthesis:
To scale up production, continuous flow reactors may be used to improve yield and efficiency while adhering to green chemistry principles to minimize waste.

Biological Activity

This compound has shown promising potential in various biological assays due to its structural features:

Enzyme Inhibition

The quinazolinone core and benzodioxole moiety allow the molecule to act as an inhibitor of enzymes involved in critical metabolic pathways, such as kinases or oxidoreductases.

Anti-Cancer Activity

The compound may induce apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases.

Anti-inflammatory Potential

Preliminary docking studies suggest that the compound could inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammation pathways.

Physical and Spectroscopic Data

PropertyValue/Description
Molecular FormulaC31H35N3O5S
Molecular Weight561.7 g/mol
SolubilitySoluble in DMSO, ethanol; limited aqueous solubility
Spectroscopic TechniquesConfirmed via NMR (¹H, ¹³C), LC-MS, IR spectroscopy

Key Spectroscopic Features:

  • ¹H NMR: Signals corresponding to aromatic protons from benzodioxole and quinazolinone rings.

  • IR Spectrum: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch).

  • Mass Spectrum (LC-MS): Molecular ion peak at m/z = 562 (M+1).

Applications in Medicinal Chemistry

This compound has been identified as a candidate for drug discovery programs due to its diverse biological activities:

  • Cancer Therapy: Potential use as an anti-cancer agent targeting specific signaling pathways.

  • Anti-inflammatory Drugs: Development as a selective inhibitor of inflammatory enzymes like COX or LOX.

  • Antimicrobial Agents: Exploration for combating resistant bacterial strains.

  • Neuroprotective Agents: Possible application in neurodegenerative diseases due to its antioxidant properties.

Challenges and Future Directions

While this compound shows significant promise, challenges remain in its development:

  • Toxicity Studies: Comprehensive in vivo studies are required to assess safety profiles.

  • Bioavailability Optimization: Modifications may be needed to improve pharmacokinetics.

  • Cost-effective Synthesis: Industrial production methods must focus on reducing costs while maintaining high yields.

Future research should focus on structure optimization through medicinal chemistry approaches such as SAR (Structure Activity Relationship) studies.

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